molecular formula C10H8N2O B13332830 1-(1,6-Naphthyridin-5-yl)ethanone

1-(1,6-Naphthyridin-5-yl)ethanone

Cat. No.: B13332830
M. Wt: 172.18 g/mol
InChI Key: YMYSWBWEDSAOHS-UHFFFAOYSA-N
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Description

1-(1,6-Naphthyridin-5-yl)ethanone is a chemical compound built on the 1,6-naphthyridine scaffold, a privileged structure in advanced chemical research. Naphthyridine derivatives are of significant importance in medicinal chemistry and materials science due to their diverse biological and physicochemical properties . Researchers value these heterocycles for their potential biological activities, which can include antiproliferative, antibacterial, antiviral, and anti-inflammatory effects . The naphthyridine core also finds application in the development of organic light-emitting diodes (OLEDs), sensors, and semiconductors . The compound features a ketone functional group, making it a versatile synthetic intermediate for further chemical modifications. It can undergo various reactions, including nucleophilic additions, reductions, and cross-coupling reactions, to create more complex molecules for structure-activity relationship (SAR) studies or the synthesis of functional materials . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the buyer to determine suitability for their specific application.

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

1-(1,6-naphthyridin-5-yl)ethanone

InChI

InChI=1S/C10H8N2O/c1-7(13)10-8-3-2-5-11-9(8)4-6-12-10/h2-6H,1H3

InChI Key

YMYSWBWEDSAOHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC2=C1C=CC=N2

Origin of Product

United States

Preparation Methods

Synthesis of 1-(1,6-Naphthyridin-5-yl)ethanone from 5-Chloro-1,6-naphthyridine

This method involves a palladium-catalyzed coupling reaction using tributyl(1-ethoxyvinyl)tin, followed by hydrolysis.

Reaction Scheme:

  • Step 1: React 5-chloro-1,6-naphthyridine with tributyl(1-ethoxyvinyl)tin in the presence of bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2) in dimethylformamide (DMF) at 80°C for 12 hours.
  • Step 2: Hydrolyze the resulting product with 2N hydrochloric acid (HCl) in acetone at room temperature for 2 hours.

Procedure:

  • Degas a mixture of 5-chloro-1,6-naphthyridine (2.2 g, 13.3 mmol) and Pd(PPh3)2Cl2 (467 mg, 0.67 mmol) in DMF (30 mL) three times.
  • Add tributyl(1-ethoxyvinyl)tin (5.0 mL, 14.7 mmol) and heat the reaction mixture at 80°C for 12 hours.
  • Pour the mixture into iced water and extract with ethyl acetate three times.
  • Dry the combined organic phase over magnesium sulfate (MgSO4) and concentrate under vacuum to obtain a yellow oil.
  • Dissolve the crude product in acetone (30 mL), add 2N HCl(aq) (20 mL), and stir at room temperature for 2 hours.
  • Neutralize the reaction mixture carefully with saturated aqueous sodium bicarbonate (NaHCO3) to pH = 7, then extract with ethyl acetate and wash with water.
  • Dry the combined organic phase over MgSO4 and concentrate.
  • Purify the crude product by column chromatography (ethyl acetate / hexane = 1 : 2) to afford 1-(1,6-naphthyridin-5-yl)ethanone as a white solid (1.9 g, 83% yield over two steps).

Characterization Data:

  • ¹H NMR (500 MHz, CDCl3, 298 K): \$$\delta$$ 9.39 (d, J = 8.7 Hz, 1H), 9.10 (d, J = 5.5 Hz, 1H), 8.81 (d, J = 5.5 Hz, 1H), 8.10 (d, J = 4.8 Hz, 1H), 7.60 (dd, J = 8.7, 4.8 Hz, 1H), 2.88 (s, 3H).

Synthesis of 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)ethanone

This procedure involves the reaction of a naphthyridine carboxamide derivative with methylmagnesium chloride (MeMgCl).

Procedure:

  • To a solution of 2-cyclopropyl-N-methoxy-N-methyl-1,8-naphthyridine-3-carboxamide (1.01 mmol) in tetrahydrofuran (THF) (10 mL), add MeMgCl (3.03 mmol) dropwise at -30°C.
  • Stir the resulting solution for about 2 hours at -30°C.
  • Quench the reaction with a saturated ammonium chloride (NH4Cl) solution (30 mL), filter, and extract with ethyl acetate (EtOAc) (3 × 30 mL).
  • Dry the combined organic layers over sodium sulfate (Na2SO4).
  • Purify the crude product by column chromatography, eluting with 20% to 40% ethyl acetate in hexane to obtain the product as a light yellow solid.

Chemical Reactions Analysis

Types of Reactions: 1-(1,6-Naphthyridin-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted naphthyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(1,6-Naphthyridin-5-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,6-Naphthyridin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells. The compound may also inhibit key enzymes involved in microbial and viral replication, contributing to its antimicrobial and antiviral properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 1-(1,6-Naphthyridin-5-yl)ethanone and related naphthyridine derivatives:

Compound Name Core Structure Substituent(s) Key Functional Features Reference
1-(1,6-Naphthyridin-5-yl)ethanone 1,6-Naphthyridine Ethanone at C5 Aromatic, ketone reactivity N/A
5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine Partially saturated 1,6-naphthyridine Chlorine at C5 Reduced aromaticity, halogenated
Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate Fully saturated 1,6-naphthyridine Thioketone, ester at C6 High saturation, sulfur incorporation
7-Benzyl-5-aryl-2-thioxo-octahydropyrimido[4,5-b][1,6]naphthyridin-4(1H)-one Fused pyrimido-naphthyridine Benzyl, aryl, thioxo groups Multicyclic, sulfur-containing
Urea derivatives (e.g., Example 84 in ) 1,6-Naphthyridine Fluorophenyl, cyclopropylethyl Pharmaceutical relevance

Challenges and Limitations

  • Synthetic Yields : Substitution reactions for naphthyridine derivatives often suffer from moderate yields (e.g., 30–60% in ), necessitating optimization.
  • Toxicity Data: Limited toxicological information is available for many naphthyridine derivatives, as noted in safety data sheets (e.g., ).

Q & A

Q. What are the common synthetic routes for 1-(1,6-Naphthyridin-5-yl)ethanone, and how can reaction conditions influence product purity?

Methodological Answer: The synthesis of 1-(1,6-Naphthyridin-5-yl)ethanone typically involves cyclization or substitution reactions. For example, acetylated intermediates like 5-acetyl-3-bromo-6-(2-dimethylaminovinyl)-2(1H)-pyridinone can undergo thermal cyclization with ammonium acetate to form 1,6-naphthyridine derivatives . Key factors include:

  • Reagent Selection : Ammonium acetate and polar aprotic solvents (e.g., dimethylformamide) enhance cyclization efficiency.
  • Temperature Control : Reactions at 95°C for 5 hours yield ~54% product, while higher temperatures may promote side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) is critical for isolating the pure compound.

Q. Which spectroscopic techniques are most reliable for characterizing 1-(1,6-Naphthyridin-5-yl)ethanone?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the naphthyridine core and acetyl group. For instance, the acetyl group typically shows a singlet at ~2.6 ppm in 1^1H NMR .
  • IR Spectroscopy : Strong carbonyl stretching (~1700 cm1^{-1}) confirms the ethanone moiety .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C10_{10}H8_{8}N2_{2}O) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1-(1,6-Naphthyridin-5-yl)ethanone in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrophilicity indices to identify reactive sites. The acetyl group’s carbonyl carbon is a prime target for nucleophiles like amines or thiols.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. Tools like AutoDock Vina or Schrödinger Suite can model these interactions .
  • Solvent Effects : Use COSMO-RS simulations to assess solvent polarity’s impact on reaction kinetics .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR) during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to confirm assignments. For example, unexpected peaks may arise from tautomeric forms of the naphthyridine ring .
  • Dynamic NMR Experiments : Variable-temperature NMR can detect slow-exchange processes (e.g., rotameric states of substituents) .
  • Isotopic Labeling : Use 15^{15}N-labeled analogs to simplify complex splitting patterns in NMR spectra .

Q. How can synthetic challenges, such as low yields in cyclization steps, be systematically addressed?

Methodological Answer:

  • Optimization via DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) in a factorial design to identify optimal conditions. For example, replacing DMF with NMP (N-methylpyrrolidone) may improve cyclization efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate reaction rates.
  • In Situ Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reaction time dynamically .

Q. What in vitro assays are suitable for evaluating the biological activity of 1-(1,6-Naphthyridin-5-yl)ethanone?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based kits (e.g., ADP-Glo™ for kinase activity). IC50_{50} values can quantify potency .
  • Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
  • ADMET Profiling : Employ Caco-2 cell monolayers for permeability studies and hepatic microsomes for metabolic stability tests .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting bioactivity data across different assay platforms?

Methodological Answer:

  • Assay Validation : Ensure consistency in buffer conditions (pH, ionic strength) and cell passage numbers.
  • Statistical Robustness : Apply ANOVA or Student’s t-test to compare replicates. Outliers may indicate assay-specific artifacts .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends obscured by platform variability .

Q. What computational tools are recommended for predicting the metabolic fate of 1-(1,6-Naphthyridin-5-yl)ethanone?

Methodological Answer:

  • SwissADME : Predicts Phase I/II metabolism sites (e.g., hydroxylation of the naphthyridine ring or acetyl group oxidation) .
  • Simcyp Simulator : Models pharmacokinetic parameters (e.g., clearance, volume of distribution) using physiologically based pharmacokinetic (PBPK) modeling .
  • Meteor Nexus : Identifies potential toxic metabolites (e.g., reactive quinone intermediates) for risk assessment .

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